2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-
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Overview
Description
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- is an organic compound with the molecular formula C11H14O4. It belongs to the class of furancarboxaldehydes and is characterized by a furan ring and a carboxaldehyde group. This compound is extensively used in the synthesis of various pharmaceuticals, agrochemicals, and as a flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- typically involves the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where furfural is reacted with acetic anhydride under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid.
Reduction: Formation of 2-furancarbinol.
Substitution: Formation of halogenated furans.
Scientific Research Applications
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- involves its interaction with various molecular targets. The furan ring and aldehyde group allow it to participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde:
5-Acetoxymethyl-2-furaldehyde: Similar in structure but with an acetoxymethyl group instead of acetyloxybutyl.
Uniqueness
The presence of the acetyloxybutyl group enhances its solubility and reactivity compared to simpler furancarboxaldehydes .
Properties
CAS No. |
112897-42-4 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(5-formylfuran-2-yl)butyl acetate |
InChI |
InChI=1S/C11H14O4/c1-9(13)14-7-3-2-4-10-5-6-11(8-12)15-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SRDKMUQIMRMIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC1=CC=C(O1)C=O |
Origin of Product |
United States |
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